Ethyl 4-(2-thienyl)butanoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H14O2S |
|---|---|
Molecular Weight |
198.28 g/mol |
IUPAC Name |
ethyl 4-thiophen-2-ylbutanoate |
InChI |
InChI=1S/C10H14O2S/c1-2-12-10(11)7-3-5-9-6-4-8-13-9/h4,6,8H,2-3,5,7H2,1H3 |
InChI Key |
BENMJXUHMZVAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCC1=CC=CS1 |
Origin of Product |
United States |
Strategic Approaches to the Synthesis of Ethyl 4 2 Thienyl Butanoate
Retrosynthetic Analysis of Ethyl 4-(2-thienyl)butanoate
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, two primary disconnections can be considered.
The most straightforward disconnection is at the ester linkage (C-O bond), which is a common and reliable bond formation. This leads to 4-(2-thienyl)butanoic acid and ethanol (B145695), suggesting a synthesis via esterification. This is a logical approach as it separates the synthesis of the carbon skeleton from the final ester formation.
A more advanced disconnection targets the carbon-carbon bond between the thiophene (B33073) ring and the butanoate chain. This approach opens up the possibility of using powerful cross-coupling reactions. This strategy would involve precursors such as a thiophene derivative (e.g., 2-halothiophene or thiophene-2-boronic acid) and a four-carbon chain with appropriate functional groups for the coupling reaction and subsequent conversion to the ethyl ester.

Classical Synthetic Methodologies for Butanoate Esters
Classical methods for ester synthesis remain highly relevant due to their cost-effectiveness and scalability. These methods primarily focus on the reaction between a carboxylic acid and an alcohol.
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. chemistrysteps.com For the synthesis of this compound, this would involve reacting 4-(2-thienyl)butanoic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid. chemistrysteps.comlibretexts.org
The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. organic-chemistry.orgbyjus.com The alcohol then acts as a nucleophile, attacking the carbonyl carbon. byjus.com Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ester. masterorganicchemistry.com
Since Fischer esterification is a reversible reaction, strategies must be employed to drive the equilibrium towards the product. libretexts.orgbyjus.com This is typically achieved by using a large excess of the alcohol (ethanol in this case), which also serves as the solvent, or by removing water as it is formed, for instance, through azeotropic distillation. organic-chemistry.org
Table 1: Key Aspects of Fischer Esterification for this compound
| Feature | Description |
| Reactants | 4-(2-thienyl)butanoic acid and ethanol |
| Catalyst | Strong acids like H₂SO₄ or p-TsOH organic-chemistry.org |
| Reaction Type | Nucleophilic acyl substitution (addition-elimination) chemistrysteps.com |
| Equilibrium Control | Use of excess ethanol and/or removal of water organic-chemistry.org |
| Key Intermediate | Tetrahedral intermediate formed after nucleophilic attack organic-chemistry.org |
An alternative to direct acid-catalyzed esterification is the activation of the carboxylic acid to a more reactive derivative. This approach can often be performed under milder conditions and may be more suitable for sensitive substrates. A common strategy is the conversion of the carboxylic acid, 4-(2-thienyl)butanoic acid, into an acyl chloride. chemistrysteps.com
This transformation can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemistrysteps.com The resulting 4-(2-thienyl)butanoyl chloride is a highly reactive electrophile. It will readily react with ethanol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct, to form this compound. This method avoids the equilibrium limitations of the Fischer esterification. chemistrysteps.com Other activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can also be used to facilitate the direct reaction between the carboxylic acid and alcohol. jackwestin.com
Advanced Coupling Reactions in Thiophene Functionalization
Modern synthetic chemistry offers a variety of powerful palladium-catalyzed cross-coupling reactions that are highly effective for forming carbon-carbon bonds, including those involving heterocyclic compounds like thiophene. rsc.org
The Suzuki-Miyaura coupling is a versatile reaction that forms a C-C bond between an organoboron compound and an organic halide, catalyzed by a palladium(0) complex. wikipedia.org To synthesize the this compound scaffold, this reaction could involve coupling thiophene-2-boronic acid with an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate).
The catalytic cycle for the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org
Oxidative Addition : The palladium(0) catalyst reacts with the ethyl 4-halobutanoate.
Transmetalation : In the presence of a base, the thienyl group is transferred from the boronic acid to the palladium complex. wikipedia.org
Reductive Elimination : The two organic fragments are coupled, forming the C-C bond and regenerating the palladium(0) catalyst. libretexts.org
While highly effective, reactions involving thienylboronic acids can sometimes be challenging. researchgate.net Careful optimization of the catalyst, ligands, base, and solvent system is often necessary to achieve high yields. researchgate.net
Table 2: Components for Suzuki-Miyaura Synthesis of the Thienyl-Butanoate Scaffold
| Component | Example | Role |
| Aryl/Heteroaryl Boronic Acid | Thiophene-2-boronic acid | Source of the thiophene ring |
| Organic Halide | Ethyl 4-bromobutanoate | Provides the butanoate chain |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) organic-synthesis.com | Catalyzes the coupling reaction |
| Base | Na₂CO₃, K₃PO₄, CsF organic-synthesis.com | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, THF organic-synthesis.com | Reaction medium |
Other cross-coupling reactions also provide viable, though perhaps less common, routes for the synthesis of thienyl-alkanoate systems.
Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org For a related synthesis, one could envision the reaction between 2-thienylmagnesium bromide (a Grignard reagent) and an ethyl 4-halobutanoate. jcu.edu.au The Kumada coupling has been extensively used in the synthesis of polythiophenes and other thiophene derivatives. wikipedia.orgnih.gov
Negishi Coupling : The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org A potential route would involve the reaction of a 2-thienylzinc halide with an ethyl 4-halobutanoate. The Negishi reaction is noted for its high functional group tolerance and the reactivity of the organozinc species. wikipedia.orgchemistnotes.com It has been applied to the synthesis of complex molecules containing thiophene rings. researchgate.net
Stille Coupling : The Stille reaction creates a C-C bond by coupling an organotin (stannane) compound with an organic halide, catalyzed by palladium. wikipedia.org A synthetic approach could involve the reaction of 2-(tributylstannyl)thiophene (B31521) with an ethyl 4-halobutanoate. A key advantage of organostannanes is their stability to air and moisture, though the toxicity of tin compounds is a significant drawback. wikipedia.orgorganic-chemistry.org
Table 3: Comparison of Advanced Coupling Reactions for Thiophene Functionalization
| Coupling Reaction | Organometallic Reagent | Catalyst | Key Features |
| Kumada | Organomagnesium (Grignard) | Ni or Pd wikipedia.org | Highly reactive organometallic, sensitive to functional groups. |
| Negishi | Organozinc | Ni or Pd wikipedia.org | High reactivity and functional group tolerance; moisture sensitive. wikipedia.org |
| Stille | Organotin (Stannane) | Pd wikipedia.org | Reagents are stable to air and moisture; tin toxicity is a concern. wikipedia.org |
| Suzuki-Miyaura | Organoboron | Pd wikipedia.org | Reagents are generally stable, non-toxic, and commercially available. nih.gov |
Chemo- and Regioselective Synthesis of the Butanoate Chain
The selective formation of the butanoate chain at the C2 position of the thiophene ring is a critical aspect of the synthesis. This requires methods that can precisely control the location and nature of the bond-forming reactions.
The Michael addition, or conjugate 1,4-addition, is a powerful C-C bond-forming reaction that can be employed to construct the butanoate backbone. wikipedia.orgmasterorganicchemistry.com This strategy involves the reaction of a nucleophile (the Michael donor) with an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.orgorganic-chemistry.org
A viable approach involves using a thiophene-derived nucleophile. For instance, a thienyl cuprate (B13416276) reagent, such as lithium di(thien-2-yl)cuprate, can be generated in situ from 2-lithiothiophene and a copper(I) salt. This "soft" nucleophile can then react with an appropriate Michael acceptor like ethyl acrylate. The 1,4-addition of the thienyl group to the β-carbon of the acrylate, followed by protonation of the resulting enolate, yields the desired this compound skeleton. This method ensures the correct regiochemistry and chain length in a single, efficient step.
Alternatively, a nucleophile containing the pre-formed ester moiety can be added to a thiophene-based Michael acceptor. For example, the conjugate addition of a malonic ester enolate to a vinyl thienyl ketone, followed by hydrolysis and decarboxylation, can also serve as a route to the target structure.
Table 1: Michael Addition Approach
| Michael Donor | Michael Acceptor | Key Reagent/Catalyst | Product |
|---|---|---|---|
| Lithium di(thien-2-yl)cuprate | Ethyl acrylate | Copper(I) iodide | Ethyl 3-(2-thienyl)propanoate (intermediate) |
Note: The table represents plausible synthetic pathways based on established Michael addition principles.
Grignard reagents are highly versatile organometallic compounds used extensively in organic synthesis for forming new carbon-carbon bonds. wikipedia.orgchemguide.co.uk A common strategy for synthesizing this compound begins with the preparation of its carboxylic acid precursor, 4-(2-thienyl)butanoic acid.
This can be achieved by first forming 2-thienylmagnesium bromide from 2-bromothiophene (B119243) and magnesium metal in a dry ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com This Grignard reagent, a potent nucleophile, can then be reacted with a suitable four-carbon electrophile. One of the most direct methods is the reaction with carbon dioxide (CO₂), followed by an acidic workup, to yield 2-thiophenecarboxylic acid. chemguide.co.ukmasterorganicchemistry.com While this provides the thiophene-carboxyl linkage, extending the chain requires a different electrophile.
A more direct route to the butanoic acid precursor involves reacting 2-thienylmagnesium bromide with γ-butyrolactone. The Grignard reagent attacks the electrophilic carbonyl carbon of the lactone, leading to a ring-opening reaction. Subsequent acidic workup yields 4-hydroxy-4-(2-thienyl)butanoic acid, which would require further steps of deoxygenation and esterification. A more efficient approach is the reaction of a Grignard reagent derived from a three-carbon chain, such as 3-bromopropyl)magnesium bromide, with 2-thiophenecarboxaldehyde. This forms a secondary alcohol that can be oxidized and esterified.
The most straightforward Grignard-based synthesis of the precursor involves reacting 2-thienylmagnesium bromide with succinic anhydride (B1165640). The nucleophilic attack opens the anhydride ring, and after acidic workup, yields 4-oxo-4-(2-thienyl)butanoic acid. This keto-acid can then be reduced (e.g., via Clemmensen or Wolff-Kishner reduction) to give 4-(2-thienyl)butanoic acid, which is then esterified to the final product.
Catalytic Methodologies in this compound Synthesis
Catalysis offers pathways for increased efficiency, selectivity, and milder reaction conditions. Both transition metals and small organic molecules (organocatalysts) can be employed to facilitate key bond-forming steps.
Transition metal catalysts, particularly those based on palladium, rhodium, and copper, are instrumental in modern organic synthesis for forging C-C bonds. nih.gov Cross-coupling reactions such as the Suzuki, Stille, or Heck reactions provide a powerful means to connect the thiophene ring to the butanoate side chain.
For example, a Heck coupling could be envisioned between 2-iodothiophene (B115884) and an alkene such as ethyl but-3-enoate, catalyzed by a palladium(0) complex. This would form ethyl 4-(2-thienyl)but-2-enoate, which could then be selectively hydrogenated to yield the final saturated product. Similarly, a Suzuki coupling between 2-thienylboronic acid and a halogenated butanoate ester, like ethyl 4-bromobutanoate, using a palladium catalyst and a suitable base, can directly form the target C(sp²)-C(sp³) bond.
Transition metals can also catalyze the insertion of carbenes into C-H bonds. snnu.edu.cn A rhodium or copper catalyst could potentially mediate the reaction between thiophene and ethyl diazoacetate to initiate side-chain formation, although controlling the chain length and regioselectivity can be challenging. organic-chemistry.org
Table 2: Transition Metal-Catalyzed C-C Bond Formation
| Reaction Type | Thiophene Substrate | Butanoate Precursor | Catalyst System |
|---|---|---|---|
| Suzuki Coupling | 2-Thienylboronic acid | Ethyl 4-bromobutanoate | Pd(PPh₃)₄ / Na₂CO₃ |
| Heck Coupling | 2-Iodothiophene | Ethyl but-3-enoate | Pd(OAc)₂ / P(o-tol)₃ / Et₃N |
Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. nih.gov In the context of this compound synthesis, organocatalysts are particularly relevant for the esterification step. The direct conversion of 4-(2-thienyl)butanoic acid to its ethyl ester can be effectively catalyzed by compounds like 4-(dimethylamino)pyridine (DMAP) in the presence of a coupling agent such as a carbodiimide (B86325) (e.g., DCC or EDC). rsc.org
More advanced organocatalytic systems based on N-heterocyclic carbenes (NHCs) have also been developed for the esterification of aldehydes. nih.gov A potential route could involve the NHC-catalyzed reaction of 4-(2-thienyl)butanal with an oxidant and ethanol to directly form the ester. Furthermore, recent research has explored sulfur(IV)-based organocatalysts for the direct esterification of carboxylic acids and alcohols under redox-neutral conditions. rsc.orgresearchgate.net
Organocatalysts can also play a role in thiophene functionalization. For example, chiral amines or phosphoric acids can catalyze asymmetric Michael additions, providing a pathway to chiral analogs of the target molecule, which is discussed in the following section. researchgate.net
Stereochemical Control in the Synthesis of Related Chiral Analogs
While this compound itself is an achiral molecule, the introduction of a substituent on the butanoate chain creates one or more stereocenters, leading to chiral analogs. The synthesis of a single enantiomer of such analogs requires stereochemical control, a cornerstone of modern pharmaceutical and materials science. rijournals.comnih.gov Asymmetric synthesis methods are employed to achieve this, often relying on chiral catalysts, auxiliaries, or reagents. nih.gov
For instance, if a methyl group were introduced at the 2-position of the butanoate chain, yielding Ethyl 2-methyl-4-(2-thienyl)butanoate, a chiral center would be created. An enantioselective synthesis of this analog could be achieved through an asymmetric Michael addition. The conjugate addition of a malonate derivative to a thienyl-substituted α,β-unsaturated ketone, catalyzed by a chiral organocatalyst (such as a diarylprolinol silyl (B83357) ether), could establish the stereocenter with high enantiomeric excess.
Alternatively, a chiral auxiliary approach can be used. An Evans oxazolidinone auxiliary, for example, can be acylated with 4-(2-thienyl)butanoyl chloride. Subsequent diastereoselective alkylation of the resulting imide at the α-position, followed by cleavage of the auxiliary, would yield the chiral carboxylic acid precursor, which can then be esterified. The choice of enantiomer of the auxiliary determines the final stereochemistry of the product. acs.org
Catalytic asymmetric hydrogenation of an unsaturated precursor, using a chiral transition metal complex (e.g., a Rhodium or Ruthenium complex with a chiral phosphine (B1218219) ligand like BINAP), is another powerful strategy for establishing stereocenters in the side chain with high enantioselectivity. nih.gov
Asymmetric Synthetic Routes to Derivatives (If Applicable to Future Research)
The development of asymmetric synthetic routes to produce chiral derivatives of this compound is a significant area for future research, particularly for applications in pharmaceuticals and materials science where stereochemistry is crucial. nih.gov Chiral esters and their parent carbinols are valuable intermediates in organic and biological chemistry. nih.govresearchgate.net
One prospective strategy involves the asymmetric hydrogenation of an unsaturated precursor, such as an ethyl 4-(2-thienyl)butenoate derivative. Using a chiral transition-metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine ligands), it would be possible to stereoselectively reduce the carbon-carbon double bond to establish a chiral center in the aliphatic chain.
Another powerful approach is the use of enzymatic or biocatalytic methods. Lipases, for instance, are known to catalyze the enantioselective esterification or hydrolysis of esters, allowing for the kinetic resolution of a racemic mixture of 4-(2-thienyl)butanoic acid or a related chiral alcohol precursor. Furthermore, enzymes like carbonyl reductases could be employed for the asymmetric reduction of a keto-ester precursor, such as Ethyl 4-oxo-4-(2-thienyl)butanoate, to yield a chiral hydroxy-ester, which could then be further modified.
Convergent catalytic methods also offer a modern and efficient route. For example, a nickel-catalyzed enantioselective reaction could couple an alkyl halide, an olefin, and a hydrosilane to directly form chiral esters. nih.govorganic-chemistry.org Adapting such a method could provide direct access to enantiomerically enriched esters related to the target compound. researchgate.netorganic-chemistry.org
Enantioselective Catalysis in Thienyl-Containing Structures
Enantioselective catalysis is a cornerstone of modern organic synthesis, and its application to thiophene-containing molecules is of considerable interest due to the prevalence of this heterocycle in bioactive compounds. yale.edu The development of chiral catalysts that can effectively control stereochemistry in reactions involving thienyl substrates is an active area of research. koreascience.krresearchgate.net
Transition metals, particularly copper and vanadium, complexed with chiral ligands have shown great promise. For instance, vanadium complexes with chiral Schiff base ligands derived from thiophene have been successfully used to catalyze the asymmetric oxidation of sulfides, achieving high enantioselectivity. koreascience.krresearchgate.net This demonstrates that the thiophene ring is compatible with and can be a part of effective chiral ligand scaffolds. koreascience.kr
Similarly, chiral thiophene-salen chromium complexes have been investigated as catalysts in the enantioselective Henry reaction. acs.org The inherent chirality and electronic properties of the thiophene moiety can be leveraged in ligand design to create a well-defined chiral environment around the metal center. This control is essential for inducing high stereoselectivity in the products. chinesechemsoc.org
The field is also expanding to include organocatalysis. Chiral sulfide (B99878) catalysts, for example, have been used for the enantioselective construction of complex nitrogen-containing heterocycles. chinesechemsoc.org These advancements highlight a broad range of catalytic systems that could be adapted for the asymmetric synthesis of various thienyl-containing target molecules, including derivatives of this compound.
Interactive Data Table: Examples of Enantioselective Catalysis for Thienyl Structures
| Reaction Type | Catalyst System | Substrate Type | Key Finding | Reference |
| Asymmetric Sulfoxidation | Vanadium complex with chiral Schiff base ligand | Thioanisoles | Efficient catalysis with enantioselectivities up to 79% ee. | koreascience.kr |
| Henry Reaction | Chiral thiophene-salen chromium complexes | Aldehydes and nitromethane | Achieved enantiomeric excesses up to 77%. | acs.org |
| Friedel-Crafts-type Chlorination | Chiral sulfide catalysts | N-allyl anilides | Construction of chiral heterocycles with excellent enantioselectivity (up to 96% ee). | chinesechemsoc.org |
Exploration of Chemical Reactivity and Transformation Mechanisms of Ethyl 4 2 Thienyl Butanoate
Mechanistic Investigations of Ester Hydrolysis and Transesterification
The ester group in Ethyl 4-(2-thienyl)butanoate is a primary site for nucleophilic acyl substitution reactions, most notably hydrolysis and transesterification. These reactions involve the cleavage of the ester linkage and are crucial for the modification of the carboxyl functional group.
Kinetic and Thermodynamic Aspects of Ester Cleavage
The cleavage of the ester bond in this compound through hydrolysis can be catalyzed by either acid or base. jk-sci.com
Base-Catalyzed Hydrolysis (Saponification): When heated with a dilute alkali, such as sodium hydroxide (B78521), the ester undergoes an irreversible hydrolysis reaction known as saponification. savemyexams.comgeeksforgeeks.org This process goes to completion because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which is no longer susceptible to nucleophilic attack by the alcohol. savemyexams.com The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent elimination of the ethoxide ion, a strong base, is followed by an acid-base reaction between the carboxylic acid and the ethoxide ion, or the hydroxide catalyst, to form the carboxylate salt and ethanol (B145695). geeksforgeeks.org The reaction is generally second-order. uv.es The activation energy for the alkaline hydrolysis of ethyl acetate (B1210297) has been determined to be approximately 11.56 kcal/mol, which can serve as an estimate for the energy barrier of this transformation. uv.es
From a thermodynamic perspective, ester hydrolysis is generally a slightly exothermic process. researchgate.net However, the position of the equilibrium in acid-catalyzed hydrolysis is highly dependent on the concentrations of reactants and products. savemyexams.com
Catalytic Pathways for Ester Interconversion
Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This reaction is a vital tool for modifying the ester functionality of this compound.
Acid and Base Catalysis: Similar to hydrolysis, transesterification can be catalyzed by both acids and bases. masterorganicchemistry.com
Acid-catalyzed transesterification involves the protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by an alcohol molecule. wikipedia.org To drive the reaction to completion, it is common to use the alcohol reactant as the solvent. masterorganicchemistry.com
Base-catalyzed transesterification is typically achieved by using an alkoxide as the nucleophile. masterorganicchemistry.com The reaction proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com A strong base, such as sodium or potassium hydroxide, is often used as a catalyst. youtube.com
Other Catalytic Systems: A variety of other catalysts can be employed for transesterification. Boric acid has been shown to be an effective and environmentally benign catalyst for the transesterification of β-keto esters. nih.gov Heterogeneous catalysts, such as porous phenolsulphonic acid-formaldehyde resin, have also been developed and show high catalytic activity for transesterification reactions. researchgate.net
Reactions Involving the Thiophene (B33073) Moiety
The thiophene ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions. The alkyl substituent at the 2-position influences the regioselectivity of these reactions.
Electrophilic Aromatic Substitution on the Thiophene Ring
The butanoate chain attached to the 2-position of the thiophene ring acts as a weakly activating, ortho-, para-directing group. libretexts.org In the context of the five-membered thiophene ring, this directs incoming electrophiles primarily to the 5-position (ortho-equivalent) and to a lesser extent, the 3-position.
Halogenation introduces halogen atoms onto the thiophene ring and is a common electrophilic aromatic substitution reaction. wikipedia.org The reaction conditions can be tailored to achieve mono- or poly-halogenation. For 2-alkylthiophenes, bromination typically occurs first at the 5-position. jcu.edu.au
Below is a table summarizing typical conditions for the halogenation of 2-alkylthiophenes, which are applicable to this compound.
| Halogenation Type | Reagent | Catalyst/Conditions | Major Product |
| Bromination | N-Bromosuccinimide (NBS) | Acetic acid/Chloroform | 5-Bromo-2-alkylthiophene |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetic acid | 5-Chloro-2-alkylthiophene |
| Iodination | N-Iodosuccinimide (NIS) | Acetic acid | 5-Iodo-2-alkylthiophene |
This table is based on general halogenation methods for 2-alkylthiophenes and represents the expected outcome for this compound.
Nitration: The introduction of a nitro group (-NO2) onto the thiophene ring is a significant transformation. However, the nitration of thiophene can be a highly vigorous reaction. For substituted benzenes, regioselective nitration can be achieved using acyl nitrates over reusable acidic zeolite catalysts. cardiff.ac.uk For deactivated monosubstituted benzenes, nitration with nitric acid in the presence of a zeolite catalyst has been shown to be effective. google.com While specific conditions for this compound are not detailed, a common method for the nitration of thiophenes involves the use of nitric acid in acetic anhydride (B1165640) to control the reactivity. The major product expected from the nitration of a 2-alkylthiophene is the 5-nitro derivative. studysmarter.co.uk
Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO3H) onto the thiophene ring. A common and mild sulfonating agent is the sulfur trioxide-pyridine complex. wikipedia.org This reagent is a colorless solid that is soluble in polar organic solvents and serves as a convenient source of sulfur trioxide. wikipedia.orglifechempharma.com The reaction is typically carried out in pyridine (B92270), which also acts as a solvent and a base to neutralize the acid by-product. lifechempharma.com For 2-alkylthiophenes, sulfonation is expected to occur predominantly at the 5-position.
Below is a summary table for these reactions on a generic 2-alkylthiophene substrate.
| Reaction Type | Reagent | Conditions | Major Product |
| Nitration | Nitric Acid / Acetic Anhydride | Controlled temperature | 5-Nitro-2-alkylthiophene |
| Sulfonation | Sulfur trioxide-pyridine complex | Pyridine, ~100°C | 2-Alkylthiophene-5-sulfonic acid |
This table provides a general overview of nitration and sulfonation reactions on 2-alkylthiophenes, indicating the likely products for this compound.
Directed Ortho Metalation Strategies on Thiophene Derivatives
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a stabilized organometallic intermediate. organic-chemistry.orgbaranlab.org This intermediate can then be trapped by various electrophiles to introduce a wide range of substituents with high regiocontrol.
For π-electron rich heterocycles like thiophene, the inherent acidity of the protons at the C-2 and C-5 positions (alpha to the sulfur atom) facilitates metalation even without a classical DMG. uwindsor.ca In the case of this compound, the C-2 position is already substituted with the butanoate side chain. Consequently, deprotonation is highly directed to the vacant C-5 position.
The reaction is typically carried out using a strong alkyllithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether at low temperatures (e.g., -78 °C) to prevent side reactions. uwindsor.ca The process generates a 5-lithio-thiophene derivative, which is a potent nucleophile. This intermediate can react with a diverse array of electrophiles, as detailed in the table below, to yield 5-substituted derivatives.
| Electrophile | Reagent Example | Resulting Functional Group at C-5 |
| Carbon dioxide | CO₂ (dry ice) | Carboxylic acid (-COOH) |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl (-CR₂OH) |
| Alkyl halides | Methyl iodide (CH₃I) | Alkyl (-CH₃) |
| Silyl (B83357) halides | Trimethylsilyl chloride (TMSCl) | Silyl (-Si(CH₃)₃) |
| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Thioether (-SCH₃) |
| Halogens | N-Bromosuccinimide (NBS) | Bromo (-Br) |
This strategy provides a reliable and regioselective route to functionalize the thiophene ring of this compound, enabling the synthesis of a variety of complex derivatives.
Nucleophilic Attack on the Thiophene Ring (If Applicable)
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. While thiophene is generally more reactive towards nucleophilic substitution than benzene (B151609), the reaction is typically challenging and requires specific conditions. nih.gov For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., nitro, cyano groups) positioned ortho or para to a suitable leaving group (e.g., a halogen). nih.gov
The structure of this compound lacks the necessary features for direct nucleophilic attack on the thiophene ring under standard SNAr conditions. The alkylbutanoate side chain at the C-2 position is a weakly electron-donating group, which does not activate the ring towards nucleophilic attack. Furthermore, the ring itself possesses no adequate leaving groups on the carbon atoms. Therefore, direct nucleophilic substitution on the parent this compound molecule is generally considered not applicable.
For this type of transformation to be feasible, the thiophene ring would first need to be modified, for instance, by introducing both a halogen atom and a potent electron-withdrawing group.
Reactions at the Butanoate Chain
Alpha-Proton Abstraction and Related Condensation Reactions
The butanoate chain of this compound possesses acidic protons on the carbon atom alpha to the ester carbonyl group (the C-2 position of the chain). The pKa of these α-hydrogens is approximately 25, making them significantly more acidic than simple alkane protons but less acidic than α-protons of ketones or aldehydes. vanderbilt.edumasterorganicchemistry.com This acidity allows for their removal by a strong base to form a nucleophilic enolate.
The choice of base is crucial to avoid saponification of the ester. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are highly effective for generating the ester enolate quantitatively under kinetic control at low temperatures. vanderbilt.edu Alternatively, alkoxide bases like sodium ethoxide (NaOEt) can be used, often under equilibrium conditions, which is typical for condensation reactions. wikipedia.orglibretexts.org
The resulting enolate is a versatile nucleophile that can participate in several carbon-carbon bond-forming reactions:
Alkylation: The enolate can react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an SN2 reaction to introduce an alkyl group at the α-position.
Claisen Condensation: This reaction involves the nucleophilic attack of an ester enolate on the carbonyl carbon of a second ester molecule. masterorganicchemistry.compressbooks.pub A self-condensation of this compound would be complex. However, a "crossed" Claisen condensation with a non-enolizable ester (e.g., ethyl formate, diethyl carbonate) can provide a single β-keto ester product with high efficiency. libretexts.org The mechanism involves nucleophilic acyl substitution, where the initial attack of the enolate is followed by the elimination of an ethoxide leaving group. pressbooks.pub
Reduction Reactions of the Ester Group to Alcohols and Ethers
The ester functionality in this compound can be readily reduced to a primary alcohol. This transformation requires a powerful reducing agent, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing esters. ucalgary.cacommonorganicchemistry.com
The reagent of choice is typically lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or THF, followed by an aqueous or acidic workup. masterorganicchemistry.comorgosolver.com The reaction reduces the ester group to a primary alcohol, yielding 4-(2-thienyl)butan-1-ol, with ethanol being generated as a byproduct from the ethyl portion of the ester.
The mechanism proceeds in two main stages:
Nucleophilic Acyl Substitution: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide (-OEt) leaving group, which forms an intermediate aldehyde, 4-(2-thienyl)butanal. ucalgary.cayoutube.com
Nucleophilic Addition: The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second equivalent of hydride. youtube.com This produces a tetracoordinate aluminum alkoxide intermediate.
Workup: The final addition of aqueous acid neutralizes the reaction mixture and protonates the alkoxide to furnish the final product, 4-(2-thienyl)butan-1-ol. ucalgary.ca
Direct reduction of the ester to an ether is not a standard one-step transformation. The synthesis of an ether would require a two-step sequence: reduction of the ester to the alcohol as described above, followed by a separate etherification reaction, such as the Williamson ether synthesis.
Oxidative Transformations of the Alkyl Chain
The saturated alkyl chain of this compound is generally resistant to oxidation under mild conditions. However, the carbon atom directly attached to the thiophene ring (C-4 of the butanoate chain) is an activated "benzylic-like" position. This C-H bond is weaker than other aliphatic C-H bonds due to the ability of the adjacent aromatic ring to stabilize radical or cationic intermediates.
By analogy to the side-chain oxidation of alkylbenzenes, treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under harsh conditions can lead to the cleavage of the alkyl chain at this benzylic-like position, ultimately yielding 2-thiophenecarboxylic acid.
It is important to note that the thiophene ring itself is susceptible to oxidation. Strong oxidants can oxidize the sulfur atom to a thiophene-S-oxide or a thiophene-S,S-dioxide, or may even lead to ring opening and degradation. wikipedia.orgsemanticscholar.orgnih.gov The outcome of an oxidation reaction is therefore highly dependent on the specific reagent and conditions employed, with competition between side-chain oxidation and ring oxidation being a significant factor.
Cyclization and Rearrangement Reactions of this compound Derivatives
While this compound itself does not readily undergo intramolecular cyclization, its derivatives can serve as valuable precursors for the synthesis of fused heterocyclic systems. The combination of the thiophene ring and the four-carbon chain is well-suited for forming five- or six-membered rings.
A common strategy involves an intramolecular Friedel-Crafts acylation. This requires modification of the terminal ester group. The reaction sequence would be:
Hydrolysis: The ethyl ester is first hydrolyzed to the corresponding carboxylic acid, 4-(2-thienyl)butanoic acid.
Acyl Chloride Formation: The carboxylic acid is then converted to a more reactive acyl chloride, for instance, by using thionyl chloride (SOCl₂) or oxalyl chloride.
Intramolecular Acylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄), the acyl chloride can undergo an intramolecular electrophilic aromatic substitution onto the adjacent, electron-rich thiophene ring. The cyclization will occur at the C-3 position, leading to the formation of a new six-membered ring fused to the thiophene core, resulting in a tetrahydro-benzo[b]thiophen-4-one derivative.
Furthermore, derivatives of the thienyl-butanoate scaffold are utilized in more complex cyclization cascades. For example, related structures like substituted 4-(thienyl)-4-oxobutenoic acids have been shown to undergo intramolecular cyclization to form furanone derivatives, highlighting the synthetic versatility of this structural motif in constructing diverse heterocyclic frameworks. researchgate.net
Intramolecular Cyclizations Leading to Fused Heterocycles
One of the most significant intramolecular reactions for substrates like this compound is the formation of fused ring systems. While direct studies on the ethyl ester are not extensively detailed, the reactivity can be understood from studies on its corresponding carboxylic acid, 4-(2-thienyl)butyric acid. The transformation of this acid via intramolecular Friedel-Crafts acylation is a well-established method for synthesizing fused heterocyclic ketones.
This type of reaction involves the formation of an acylium ion intermediate from the carboxylic acid (or its corresponding acyl chloride), which then acts as an electrophile. The electron-rich thiophene ring serves as the nucleophile, attacking the acylium ion to form a new ring fused to the thiophene core. The reaction typically proceeds at the C3 position of the thiophene ring, leading to the formation of a six-membered cyclic ketone.
The cyclization of 4-(2-thienyl)butyric acid has been shown to proceed efficiently in the presence of various Lewis acid catalysts. These catalysts enhance the electrophilicity of the carbonyl group, facilitating the intramolecular attack by the thiophene ring. The product of this reaction is 4-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene, a valuable intermediate in medicinal chemistry.
Research has demonstrated that Lewis acids such as Bismuth(III) triflate (Bi(OTf)₃) and Bismuth(III) bis(trifluoromethanesulfonyl)imide (Bi(NTf₂)₃) are effective catalysts for this transformation. The choice of solvent and temperature is also crucial, with higher temperatures and solvents like chlorobenzene (B131634) often being employed for less reactive substrates.
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Bi(NTf₂)₃ (5) | Chlorobenzene | 200 | 1 | 94 |
| Ga(OTf)₃ (5) | Chlorobenzene | 200 | 3 | 96 |
| Yb(OTf)₃ (5) | Chlorobenzene | 200 | 3 | 95 |
| Bi(OTf)₃ (5) | Chlorobenzene | 200 | 3 | 95 |
The mechanism involves the coordination of the Lewis acid to the carbonyl oxygen of the carboxylic acid, followed by the formation of a highly reactive acylium ion. This is then attacked by the π-electrons of the thiophene ring at the adjacent C3 position in an electrophilic aromatic substitution reaction. A final deprotonation step rearomatizes the thiophene ring and yields the fused ketone product. This cyclization provides a direct route to thieno-fused systems, which are key structural motifs in various pharmacologically active compounds.
Ring Expansion or Contraction Studies
The study of ring expansion or contraction of the thiophene moiety in this compound is a more complex and less documented area of its reactivity. The thiophene ring is an aromatic system, possessing significant resonance stabilization energy. Consequently, reactions that involve the disruption of this aromaticity, such as ring expansion or contraction, are generally energetically unfavorable and require specific conditions or highly reactive intermediates.
Currently, there is a lack of specific research in the scientific literature detailing the ring expansion or contraction of the thiophene ring within this compound or its immediate derivatives under typical laboratory conditions.
General principles of ring expansion and contraction in cyclic systems often involve the generation of a carbocation or other reactive species adjacent to the ring. masterorganicchemistry.comchemistrysteps.com For instance, a carbocation on a carbon atom directly attached to a strained ring (like cyclobutane) can trigger a rearrangement where a bond within the ring migrates, leading to an expanded, less-strained ring (like cyclopentane). masterorganicchemistry.comchemistrysteps.com Conversely, ring contractions can occur through various mechanisms, including the Favorskii rearrangement of cyclic α-halo ketones or photochemical rearrangements. chemistrysteps.comnih.gov
For an aromatic heterocycle like thiophene, such transformations are challenging. Ring expansion would require the insertion of an atom (e.g., carbon or a heteroatom) into the ring, while contraction would involve the extrusion of an atom. These processes would necessitate the breaking of the stable aromatic system. While methods exist for the expansion and contraction of some heterocyclic rings, these often involve specialized reagents, photochemical conditions, or metal catalysis that can overcome the high activation energy associated with disrupting aromaticity. nih.govwikipedia.org However, the application of these methods specifically to 2-alkylthiophene derivatives like this compound has not been reported.
Therefore, while the intramolecular cyclization of the side chain is a predictable and useful transformation, the modification of the thiophene ring itself through expansion or contraction remains a synthetic challenge with no established protocols for this specific compound.
Derivatization Strategies and Analogue Synthesis for Advanced Chemical Studies
Functional Group Interconversions on Ethyl 4-(2-thienyl)butanoate
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another. For this compound, the ester moiety is the most common target for such transformations, enabling the synthesis of a diverse library of compounds including amides, carboxylic acids, and ketones.
Amides: The conversion of the ethyl ester to an amide, known as aminolysis, can be achieved by reacting this compound with ammonia, a primary amine, or a secondary amine. chemistrysteps.comlibretexts.org This reaction typically proceeds via a nucleophilic acyl substitution mechanism. While direct aminolysis is possible, it often requires elevated temperatures due to the relatively poor leaving group nature of the ethoxide. chemistrysteps.com The process yields N-substituted 4-(2-thienyl)butanamides, which are valuable intermediates in medicinal chemistry. nih.gov
Acids: The hydrolysis of the ester to its corresponding carboxylic acid, 4-(2-thienyl)butanoic acid, is a standard transformation. This is most effectively accomplished through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). wikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.com The reaction is essentially irreversible as the final step involves the deprotonation of the carboxylic acid by the alkoxide byproduct, driving the reaction to completion. masterorganicchemistry.comorganicchemistrytutor.com A subsequent acidic workup is required to protonate the resulting carboxylate salt to yield the final carboxylic acid. organic-chemistry.orglibretexts.org
Ketones: Synthesizing ketones from esters like this compound is a more complex task because common organometallic reagents, such as Grignard or organolithium reagents, tend to add twice to the ester, yielding tertiary alcohols as the final product. chemistrysteps.commasterorganicchemistry.comlibretexts.org A successful strategy involves a two-step process:
First, the ester is hydrolyzed to the carboxylic acid, 4-(2-thienyl)butanoic acid, via saponification.
The resulting carboxylic acid is then treated with two equivalents of an organolithium reagent (R-Li). The first equivalent deprotonates the acid, and the second adds to the carboxylate to form a stable tetrahedral dianion intermediate. This intermediate is then hydrolyzed during aqueous workup to produce the desired ketone. chemistrysteps.com
An alternative method is the Weinreb ketone synthesis, which requires the initial conversion of the ester into an N-methoxy-N-methylamide (Weinreb amide). This amide, upon reaction with a Grignard or organolithium reagent, forms a stable chelated intermediate that resists over-addition and yields the ketone upon acidic workup. chemistrysteps.com
| Target Functional Group | Reaction Type | Typical Reagents | Product |
|---|---|---|---|
| Amide | Aminolysis | Ammonia (NH₃), Primary Amine (RNH₂), or Secondary Amine (R₂NH) | 4-(2-thienyl)butanamide |
| Carboxylic Acid | Saponification (Hydrolysis) | 1. NaOH (aq) or KOH (aq), Heat 2. H₃O⁺ workup | 4-(2-thienyl)butanoic acid |
| Ketone | Via Carboxylic Acid | 1. Saponification to the acid 2. 2 eq. R-Li 3. H₃O⁺ workup | 1-substituted-5-(2-thienyl)pentan-2-one |
The thiophene (B33073) ring in this compound is susceptible to electrophilic substitution reactions, providing a pathway to introduce additional heteroatoms, most commonly halogens. The butanoyl side chain acts as a weakly activating, ortho-para directing group. In the context of the thiophene ring, this directs incoming electrophiles primarily to the C5 position (alpha to the sulfur atom) and secondarily to the C3 position.
Halogenation can be achieved using various reagents. For example, bromination can be accomplished using N-bromosuccinimide (NBS) in a solvent like acetic acid or a mixture of THF and water, which selectively installs a bromine atom at the C5 position. Similarly, chlorination and iodination can be performed with reagents like N-chlorosuccinimide (NCS) and N-iodosuccinimide (NIS), respectively. The resulting halo-thiophenes are versatile intermediates for subsequent cross-coupling reactions.
Synthesis of Conjugated Systems via Thiophene Functionalization
The functionalized thiophene ring of this compound derivatives serves as an excellent building block for the synthesis of extended π-conjugated systems, which are of great interest in materials science. acs.orgresearchgate.net A key strategy for achieving this is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO) onto the thiophene ring. organic-chemistry.orgchemistrysteps.comijpcbs.com
This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). cambridge.orgjk-sci.com For this compound, the electron-rich thiophene ring is readily formylated, with the substitution occurring regioselectively at the C5 position. jk-sci.com
The resulting aldehyde, Ethyl 4-(5-formyl-2-thienyl)butanoate, is a crucial intermediate. The aldehyde functionality can undergo a variety of subsequent condensation reactions (e.g., Wittig, Horner-Wadsworth-Emmons, Knoevenagel) to form new carbon-carbon double bonds, thereby extending the conjugated system. This allows for the synthesis of thiophene-containing oligomers and polymers with tailored electronic and optical properties. acs.org
Preparation of Polymerizable Monomers from this compound
Thiophene-based polymers are a cornerstone of the organic electronics field. nih.govresearchgate.netrsc.org this compound can be converted into a polymerizable monomer, with the butanoate side chain serving to enhance the solubility and processability of the final polymer. A common approach involves preparing a di-halogenated monomer for subsequent polycondensation reactions.
The synthesis typically starts with the halogenation of the thiophene ring, as described in section 4.1.2. To create a monomer suitable for polymerization, di-halogenation is necessary. This can be achieved under more forcing conditions or with a different choice of halogenating agent to install halogens at both the C3 and C5 positions of the thiophene ring.
The resulting di-halo monomer, such as Ethyl 4-(3,5-dibromo-2-thienyl)butanoate, can then be polymerized through various cross-coupling methods, including:
Kumada Catalyst-Transfer Polycondensation (KCTP): Involving the reaction of a Grignard reagent derived from the di-bromo monomer with a nickel catalyst. nih.gov
Stille Coupling: Reacting the di-bromo monomer with a di-stannylated co-monomer in the presence of a palladium catalyst.
Suzuki Coupling: Reacting the di-bromo monomer with a di-boronic acid or ester co-monomer, also catalyzed by palladium. acs.org
These methods allow for the synthesis of regioregular polythiophenes where the butanoate side chains can influence the polymer's morphology and electronic properties. nih.govrsc.org Alternatively, electrochemical polymerization can be employed, where the monomer is oxidized to form radical cations that couple to form the polymer chain. acs.orgacs.orggoogle.com
Development of Structure-Reactivity Relationships in Series of Derivatives
The synthesis of a series of derivatives from this compound allows for the systematic study of structure-reactivity relationships. The electronic properties of the thiophene ring and the reactivity of the side chain are intrinsically linked and can be modulated by introducing different functional groups. asianpubs.orgelsevierpure.com
The reactivity of the thiophene ring towards electrophilic substitution is a key area of study. The baseline reactivity is set by the electron-donating nature of the 2-alkyl substituent. femaflavor.org
Electron-Donating Groups (EDGs): The alkyl side chain at C2 activates the ring towards electrophilic attack, particularly at the C5 position. onlineorganicchemistrytutor.com
Electron-Withdrawing Groups (EWGs): The introduction of an EWG, such as a formyl (-CHO) or nitro (-NO₂) group, at the C5 position deactivates the ring towards further electrophilic substitution. asianpubs.orgnih.gov However, such groups can activate the ring towards nucleophilic aromatic substitution.
Substituent Effects on Polymer Properties: In the context of polymerizable monomers, the nature of the side chain (the butanoate group) and any additional substituents on the ring significantly impacts the properties of the resulting conjugated polymer. acs.org These substituents influence the polymer's solubility, solid-state packing, and the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn dictate its electronic and optical properties. mdpi.com
By comparing the reaction rates and regioselectivity across a series of derivatives, quantitative structure-activity relationships (QSAR) can be developed, providing valuable insights for designing new molecules with desired chemical or material properties. nih.gov
| Derivative | Substituent at C5 | Electronic Effect of Substituent | Predicted Reactivity towards Electrophilic Aromatic Substitution |
|---|---|---|---|
| This compound | -H | N/A (Baseline) | Activated (relative to thiophene) |
| Ethyl 4-(5-bromo-2-thienyl)butanoate | -Br | Weakly Deactivating (Inductive) / Activating (Resonance) | Slightly deactivated |
| Ethyl 4-(5-formyl-2-thienyl)butanoate | -CHO | Strongly Deactivating | Strongly deactivated |
| Ethyl 4-(5-nitro-2-thienyl)butanoate | -NO₂ | Very Strongly Deactivating | Very strongly deactivated |
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment in Research Contexts
Spectroscopic Techniques for Elucidating Reaction Pathways and Intermediates
Spectroscopic methods are indispensable for probing molecular structures and monitoring the progress of chemical reactions in real-time. By analyzing the interaction of electromagnetic radiation with the molecules in a reaction mixture, researchers can identify transient intermediates and map the transformation of reactants to products.
High-Resolution Mass Spectrometry for Reaction Monitoring
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for monitoring chemical reactions by providing exact mass measurements, which allow for the determination of elemental compositions. nih.govresearchgate.net In the context of synthesizing Ethyl 4-(2-thienyl)butanoate, for instance, through the esterification of 4-(2-thienyl)butanoic acid, HRMS can track the key components of the reaction mixture over time.
By coupling a continuous sampling technique to an HRMS instrument, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, researchers can obtain a series of mass spectra as the reaction proceeds. researchgate.net This allows for the precise tracking of the disappearance of the starting material, 4-(2-thienyl)butanoic acid, and the appearance of the product, this compound. Furthermore, the high resolving power of these instruments enables the identification of potential intermediates and byproducts, even at low concentrations, by assigning unambiguous molecular formulas to the detected ions. researchgate.net
Table 1: Hypothetical HRMS Monitoring of this compound Synthesis
| Compound Name | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Role in Reaction |
| 4-(2-thienyl)butanoic acid | C₈H₁₀O₂S | 171.0423 | Reactant |
| This compound | C₁₀H₁₄O₂S | 199.0736 | Product |
| Dimer of starting acid | C₁₆H₁₈O₃S₂ | 339.0668 | Potential Byproduct |
Advanced NMR Spectroscopy (2D NMR, Solid-State NMR) for Complex Structures
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. omicsonline.org While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of atoms, complex structures and subtle isomeric differences often require more advanced techniques like two-dimensional (2D) NMR. weebly.comethz.ch
For this compound, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, allowing for the mapping of adjacent protons. For instance, it would show correlations between the ethyl group's CH₂ and CH₃ protons, as well as the sequential protons of the butanoate chain. omicsonline.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), definitively linking each proton signal to its corresponding carbon signal. ethz.ch
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying the connections between different fragments of the molecule, such as the correlation from the protons on the carbon adjacent to the carbonyl group to the carbonyl carbon itself, and to the carbons of the thiophene (B33073) ring. ethz.ch
Solid-State NMR, while less common for a relatively small and non-polymeric molecule, would be relevant if this compound were studied in a solid matrix, such as when incorporated into a polymer or a metal-organic framework.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (from ¹H) |
| Thiophene C2 | - | ~142.0 | To C3, C4, C5 |
| Thiophene C3 | ~6.85 | ~123.0 | To C2, C4, C5 |
| Thiophene C4 | ~6.95 | ~127.0 | To C2, C3, C5, Butanoate Cα |
| Thiophene C5 | ~7.15 | ~124.5 | To C3, C4 |
| Butanoate Cα | ~2.90 | ~34.0 | To Thiophene C2, C3, Butanoate Cβ, Cγ |
| Butanoate Cβ | ~2.05 | ~26.5 | To Butanoate Cα, Cγ |
| Butanoate Cγ (C=O) | ~2.40 | ~173.0 | To Butanoate Cα, Cβ, Ethyl O-CH₂ |
| Ethyl O-CH₂ | ~4.10 | ~60.5 | To Butanoate Cγ, Ethyl CH₃ |
| Ethyl CH₃ | ~1.25 | ~14.0 | To Ethyl O-CH₂ |
IR and Raman Spectroscopy for Functional Group Analysis in Reaction Mixtures
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. rjl-microanalytic.despectroscopyonline.com They are highly effective for monitoring reaction progress by tracking the disappearance of reactant functional groups and the appearance of product functional groups. irdg.org
In the synthesis of this compound from its corresponding carboxylic acid, IR spectroscopy would clearly show the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 3300-2500 cm⁻¹) and the simultaneous appearance of the characteristic C-O stretching bands of the ester. The carbonyl (C=O) stretching frequency would also shift from the carboxylic acid value (approx. 1710 cm⁻¹) to the ester value (approx. 1735 cm⁻¹).
Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com It would be highly effective for monitoring the thiophene ring, as the aromatic C-S and C=C stretching modes give rise to strong Raman signals. iosrjournals.org Any reaction that modifies the thiophene ring would produce noticeable changes in the Raman spectrum. The combination of IR and Raman provides a more complete vibrational analysis of the reaction mixture. spectroscopyonline.com
Chromatographic Methods for Isolation and Purity Determination in Research Samples
Chromatography is the premier technique for separating the components of a mixture, making it essential for both the isolation of a target compound and the assessment of its purity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products
For volatile and thermally stable compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical method for purity assessment. scispace.com In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. researchgate.net The separated components then enter a mass spectrometer, which acts as a detector, providing both quantitative data and mass spectra for identification.
A GC-MS analysis of a research sample of this compound would yield a chromatogram showing a major peak for the product and potentially smaller peaks for any volatile impurities, such as residual starting materials or byproducts. The retention time of the major peak can be compared to an authentic standard for confirmation, while the mass spectrum of the peak provides a molecular fingerprint, confirming the identity of the compound. The relative area of the peaks in the chromatogram is used to determine the purity of the sample. researchgate.net
Table 3: Typical GC-MS Parameters for Analysis of Thiophene Derivatives
| Parameter | Typical Value/Condition | Purpose |
| Column | HP-5MS (or equivalent) | Separation based on polarity and boiling point |
| Carrier Gas | Helium | Inert gas to move sample through the column |
| Injection Mode | Split/Splitless | Controls the amount of sample entering the column |
| Oven Program | Temperature gradient (e.g., 50°C to 250°C) | Elutes compounds based on boiling points |
| MS Detector | Electron Ionization (EI) at 70 eV | Fragments molecules into a reproducible pattern for identification |
| Mass Range | 40-400 amu | Scans for fragments within the expected mass range |
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Reaction Components
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, quantification, and purification of compounds in a liquid mobile phase. nih.gov It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis.
For the analysis of a reaction mixture from the synthesis of this compound, a reversed-phase HPLC method would typically be employed. In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). mdpi.com Components are separated based on their polarity; the less polar product, this compound, would be retained longer on the column than the more polar reactant, 4-(2-thienyl)butanoic acid.
A UV detector is commonly used, as the thiophene ring possesses a strong chromophore that absorbs UV light, allowing for sensitive detection. By running standards of known concentrations, a calibration curve can be generated to accurately quantify the concentration of the product and any remaining reactants in the research sample. nih.govmdpi.com
Preparative Chromatography for Compound Isolation
In research contexts, the isolation and purification of target compounds are paramount for their subsequent structural elucidation and biological evaluation. Preparative chromatography is a cornerstone technique for achieving high-purity samples of compounds such as this compound. This method operates on the same principles as analytical chromatography but is scaled up to handle larger quantities of material, with the goal of isolating components for further use rather than simply quantifying them.
Preparative High-Performance Liquid Chromatography (Prep-HPLC) stands out as a powerful tool for the purification of moderately polar compounds like this compound. nih.gov This technique offers high resolution and efficiency, making it suitable for separating the target compound from reaction byproducts or impurities. nih.gov The selection of the stationary phase, mobile phase, and gradient elution program is critical for a successful separation. For a compound with the structural characteristics of this compound, a reversed-phase C18 column is often employed, with a mobile phase typically consisting of a mixture of water and an organic solvent such as acetonitrile or methanol.
Another advanced preparative technique is High-Speed Counter-Current Chromatography (HSCCC). tautobiotech.comnih.gov HSCCC is a liquid-liquid partition chromatography method that obviates the need for a solid support, thereby eliminating irreversible adsorption of the sample onto the stationary phase. nih.gov This is particularly advantageous for the purification of sensitive compounds. The selection of a suitable two-phase solvent system is the most critical step in developing an HSCCC separation method. tautobiotech.comnih.gov The partition coefficient (K) of the target compound in the chosen solvent system determines its migration and separation. For this compound, a systematic screening of various solvent systems, for instance, combinations of n-hexane, ethyl acetate (B1210297), methanol, and water, would be necessary to find the optimal conditions for separation. nih.gov
The following table outlines hypothetical parameters for the purification of this compound using these two methods, based on common practices in preparative chromatography.
| Parameter | Preparative HPLC | High-Speed Counter-Current Chromatography (HSCCC) |
| Stationary Phase | Reversed-phase C18, silica-based | Liquid (e.g., upper phase of a biphasic mixture) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Liquid (e.g., lower phase of a biphasic mixture) |
| Flow Rate | 20-100 mL/min | 1.5-5.0 mL/min |
| Detection | UV-Vis (e.g., at 254 nm) | UV-Vis (e.g., at 254 nm) |
| Sample Loading | Milligrams to grams | Milligrams to grams |
X-ray Crystallography for Definitive Structural Determination of Derivatives
While the structural elucidation of this compound itself can be achieved through spectroscopic methods, X-ray crystallography provides the most definitive and unambiguous three-dimensional structural information. This technique is particularly powerful for determining the absolute stereochemistry and solid-state conformation of crystalline derivatives of the parent compound. The formation of a suitable single crystal is a prerequisite for a successful X-ray diffraction analysis.
In a research setting, derivatives of this compound might be synthesized to introduce functional groups that facilitate crystallization or to explore structure-activity relationships. For instance, the introduction of a aromatic ring or a group capable of strong hydrogen bonding can promote the formation of high-quality crystals. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is then used to calculate the electron density map of the crystal, from which the precise arrangement of atoms in the molecule can be determined.
The crystal structure of a related compound, ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate, provides an illustrative example of the detailed structural information that can be obtained from X-ray crystallography. researchgate.net The analysis of this derivative revealed key structural parameters such as bond lengths, bond angles, and torsion angles. researchgate.net The thiazolone ring in this molecule was found to be planar. researchgate.net Such detailed structural data is invaluable for understanding the molecule's chemical properties and its interactions in a biological context.
The table below presents selected crystallographic data for ethyl 4-(2-oxobenzothiazolin-3-yl)butanoate as an example of the type of information obtained from an X-ray crystallographic study of a butanoate derivative. researchgate.net
| Parameter | Value |
| Chemical Formula | C13H15NO3S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.924 |
| b (Å) | 13.073 |
| c (Å) | 8.269 |
| β (°) | 95.0 |
| Volume (ų) | 1175.4 |
| Z | 4 |
Theoretical and Computational Chemistry Studies of Ethyl 4 2 Thienyl Butanoate
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a unique balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its ability to provide accurate results for medium to large-sized molecules at a manageable computational expense. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach is particularly effective for determining the ground state properties of Ethyl 4-(2-thienyl)butanoate.
By employing various functionals, such as B3LYP, in conjunction with a suitable basis set like 6-31G(d,p), the optimized molecular geometry of this compound can be determined. These calculations yield crucial data on bond lengths, bond angles, and dihedral angles that define the molecule's shape. Furthermore, DFT is used to compute electronic properties such as the distribution of molecular orbitals, the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))
| Property | Value |
|---|---|
| Total Energy (Hartree) | -853.7 |
| HOMO Energy (eV) | -6.5 |
| LUMO Energy (eV) | -0.9 |
| HOMO-LUMO Gap (eV) | 5.6 |
Note: The data in this table is representative and based on typical values for similar organic molecules.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate descriptions of the electronic structure. While computationally more demanding than DFT, ab initio calculations are invaluable for benchmarking and for systems where electron correlation effects are particularly important. For a molecule like this compound, MP2 or CCSD(T) calculations with a large basis set can yield very precise values for its electronic energy and properties, serving as a "gold standard" for theoretical predictions.
Conformational Analysis and Potential Energy Surfaces
The flexibility of the ethyl butanoate chain allows for multiple spatial arrangements, or conformations, of this compound. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. This is achieved by systematically rotating the rotatable bonds and calculating the corresponding energy, which generates a potential energy surface (PES). The minima on the PES correspond to stable conformers, while the saddle points represent the transition states for conformational changes. This analysis is crucial for understanding how the molecule's shape influences its physical properties and biological activity.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the detailed exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states.
To understand the kinetics of a reaction, it is essential to locate the transition state (TS), which is the highest energy point along the reaction pathway. Various algorithms are employed to search for the TS structure. Once a candidate TS is found, a frequency calculation is performed to confirm its identity; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Following the identification of the TS, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC path connects the reactants, the transition state, and the products, thereby confirming that the located TS is indeed the correct one for the reaction of interest. This provides a complete picture of the reaction pathway at the molecular level.
Table 2: Calculated Activation Energy for a Hypothetical Reaction of this compound
| Reaction | Computational Method | Activation Energy (kcal/mol) |
|---|
Note: The data in this table is hypothetical and for illustrative purposes.
Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and energetics. Computational models can account for solvent effects through either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit solvent models involve including a number of solvent molecules in the calculation, which provides a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, at the cost of increased computational time. The choice of solvent model is critical for obtaining realistic predictions of reaction barriers and pathways in solution.
Molecular Dynamics Simulations for Dynamic Behavior
The primary purpose of employing molecular dynamics simulations in the study of this compound would be to elucidate its behavior over time at an atomic level. This computational method allows for the exploration of conformational changes, the flexibility of the molecule, and its interactions with its environment, such as in a solvent or in a condensed phase. Such simulations can reveal key insights into the structure-property relationships that govern the macroscopic behavior of the compound.
Conformational Flexibility and Rotational Barriers
The ethyl butanoate portion of the molecule is characterized by a series of rotatable single bonds, giving rise to a variety of possible conformations. The study of simple alkanes like butane through computational methods, including conformational analysis, reveals the energetic differences between various staggered and eclipsed forms. lumenlearning.comyoutube.combyjus.com For the butanoate chain in this compound, similar principles apply. The rotation around the C-C bonds will lead to different spatial arrangements of the atoms, with staggered conformations being energetically more favorable than eclipsed conformations due to reduced steric hindrance. youtube.com
The most stable conformations, or rotamers, would be those that minimize steric clashes between bulky groups. lumenlearning.com In the case of this compound, this would involve orientations that place the thiophene (B33073) ring and the ethyl ester group at a distance from each other. The relative populations of these conformers at a given temperature can be estimated from their potential energy differences, as revealed by computational energy calculations. khanacademy.org
| Dihedral Angle | Description | Expected Low-Energy Conformation |
| Thiophene-Cα-Cβ-Cγ | Rotation of the butanoate chain relative to the thiophene ring. | Staggered conformations to minimize steric hindrance between the ring and the chain. |
| Cα-Cβ-Cγ-C=O | Rotation along the central part of the butanoate chain. | Anti and gauche conformations are likely, with the anti conformation generally being of lower energy. |
| Cβ-Cγ-C=O-O | Rotation around the bond adjacent to the carbonyl group. | Planar or near-planar arrangements are often favored to maximize conjugation. |
| Cγ-C=O-O-CH₂ | Rotation of the ethyl group relative to the ester plane. | Staggered conformations of the ethyl group hydrogens relative to the carbonyl oxygen. |
Intermolecular Interactions and Solvation Effects
Molecular dynamics simulations are particularly powerful in revealing the nature of intermolecular interactions. For this compound, these interactions are governed by the chemical characteristics of the thiophene ring and the ester group. The thiophene ring, with its sulfur heteroatom and aromatic π-system, can participate in a variety of non-covalent interactions.
Computational studies on thiophene dimers have shown that dispersion forces are the primary source of attraction, playing a dominant role in the stabilization of stacked and T-shaped configurations. researchgate.netacs.org The electrostatic interactions, although weaker than dispersion, are highly dependent on the orientation of the molecules and contribute significantly to the preferred geometries. acs.org The sulfur atom in the thiophene ring, with its lone pairs of electrons, can also engage in specific interactions. nih.gov
When this compound is in a solution, the solvent molecules will arrange themselves around the solute in a manner that maximizes favorable interactions. The nature of these solvation shells can be explicitly modeled in MD simulations. In a polar solvent, the polar ester group would be expected to form favorable dipole-dipole interactions with the solvent molecules. Conversely, in a nonpolar solvent, the interactions would be dominated by weaker van der Waals forces. The thiophene ring can interact with solvent molecules through π-stacking or other non-covalent interactions. nih.gov
| Interaction Type | Molecular Moiety Involved | Significance in Dynamic Behavior |
| π-π Stacking | Thiophene Ring | Influences the aggregation and condensed-phase structure. |
| van der Waals Forces | Entire Molecule | Governs non-specific intermolecular attractions. |
| Dipole-Dipole Interactions | Ethyl Ester Group | Important for interactions with polar molecules and solvents. |
| Hydrogen Bonding (as acceptor) | Carbonyl Oxygen of Ester | Can interact with hydrogen bond donors in the environment. |
Future Research Directions and Potential Chemical Applications of Ethyl 4 2 Thienyl Butanoate in Non Biological Fields
Exploration of Novel Synthetic Methodologies
The development of efficient and scalable synthetic routes to Ethyl 4-(2-thienyl)butanoate is a fundamental prerequisite for its widespread application. Current synthetic approaches often involve the esterification of 4-(2-thienyl)butanoic acid or the alkylation of a thiophene (B33073) derivative. Future research is anticipated to focus on the development of novel methodologies that offer improved yields, milder reaction conditions, and greater atom economy.
Promising areas of exploration include:
Cross-coupling reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, could be employed to directly link a thiophene boronic acid or organozinc reagent with a suitable four-carbon chain containing an ester group.
C-H activation: Direct C-H functionalization of the thiophene ring with a butanoate-containing electrophile represents a highly efficient and atom-economical approach that avoids the pre-functionalization of the thiophene starting material.
Biocatalysis: The use of enzymes, such as lipases, for the esterification of 4-(2-thienyl)butanoic acid could offer a green and highly selective synthetic route.
Integration into Advanced Organic Synthesis Paradigms
Beyond its synthesis, this compound can be envisioned as a valuable building block in more complex organic synthesis. The thiophene ring is a versatile heterocyclic motif that can participate in a variety of chemical transformations.
Future research could explore its integration into:
Cascade reactions: The functional groups present in this compound could be designed to trigger a sequence of intramolecular reactions, allowing for the rapid construction of complex molecular architectures.
Multi-component reactions: This compound could serve as one of the starting materials in a multi-component reaction, where three or more reactants combine in a single step to form a complex product, thereby increasing synthetic efficiency.
Domino reactions: The reactivity of the thiophene ring could be harnessed to initiate a series of transformations in a domino sequence, leading to the formation of polycyclic or other intricate organic molecules.
Potential as a Building Block in Materials Science
The unique electronic properties of the thiophene ring make this compound a promising candidate for applications in materials science, particularly in the development of functional organic materials.
| Potential Application | Rationale |
| Monomers for Conductive Polymers | The thiophene unit can be electropolymerized or chemically polymerized to form polythiophene derivatives. The ethyl butanoate side chain could influence the solubility, processability, and self-assembly properties of the resulting polymer. |
| Chemical Sensors | The electron-rich nature of the thiophene ring makes it susceptible to changes in its electronic environment. This property can be exploited to develop chemiresistive or fluorescent sensors for the detection of specific analytes. The ester group could be modified to introduce specific recognition sites. |
Further research in this area would involve the polymerization of this compound and the characterization of the resulting polymer's electrical conductivity, optical properties, and morphology. The sensing capabilities of materials derived from this compound would also need to be systematically investigated.
Role as a Precursor in the Synthesis of Complex Organic Molecules
This compound can serve as a versatile precursor for the synthesis of a wide range of more complex organic molecules. The thiophene ring can be further functionalized at various positions, and the ester group can be converted into other functional groups.
Potential synthetic transformations include:
Electrophilic substitution: The thiophene ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and acylation, to introduce new functional groups.
Metalation and cross-coupling: The thiophene ring can be deprotonated with a strong base and then reacted with various electrophiles or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Reduction and oxidation: The ester group can be reduced to an alcohol or an aldehyde, or the thiophene ring can be oxidized to a sulfoxide or sulfone, opening up further synthetic possibilities.
Environmental Chemical Transformations and Degradation Studies
Understanding the environmental fate of this compound is crucial if it is to be used in large-scale industrial applications. Research in this area would focus on its persistence, mobility, and degradation pathways in various environmental compartments.
Key areas of investigation would include:
Biodegradation: Studies to identify microorganisms capable of degrading this compound and to elucidate the metabolic pathways involved.
Photodegradation: Investigation of the compound's stability under simulated sunlight to determine its potential for photodegradation in aquatic and terrestrial environments.
Hydrolysis: Assessment of the rate of hydrolysis of the ester linkage under different pH conditions to understand its stability in aqueous environments.
Advanced Analytical Method Development for Trace Analysis
As with any chemical compound intended for widespread use, the development of sensitive and selective analytical methods for its detection and quantification at trace levels is essential for monitoring and quality control purposes.
Future research in this area should focus on the development of methods such as:
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and identification of volatile and semi-volatile organic compounds.
High-Performance Liquid Chromatography (HPLC): Suitable for the analysis of less volatile or thermally labile compounds, often coupled with UV-Vis or mass spectrometry detectors.
Capillary Electrophoresis (CE): A high-resolution separation technique that can be used for the analysis of charged or polar compounds.
These methods would be crucial for monitoring the presence of this compound in environmental samples, as well as for ensuring the purity of the compound in various applications.
Conclusion
Summary of Key Findings in Ethyl 4-(2-thienyl)butanoate Research
Research on this compound has primarily focused on its synthesis and utility as a versatile intermediate in organic chemistry. Key findings have established several reliable synthetic routes, with the most common methods involving the esterification of 4-(2-thienyl)butanoic acid or the alkylation of thiophene (B33073) derivatives. Studies have thoroughly characterized the compound's physical and chemical properties, including its spectroscopic data, which are crucial for its identification and use in further synthetic steps. A significant body of research has demonstrated its role as a precursor in the synthesis of more complex molecules, particularly those with potential applications in medicinal chemistry and materials science. The reactivity of the thiophene ring and the ester functionality has been exploited to create a variety of derivatives, underscoring its value as a chemical building block.
Reaffirmation of the Compound's Significance in Academic Organic Chemistry
The significance of this compound in academic organic chemistry is firmly established. Its structure, which combines a thiophene ring with an ethyl butanoate chain, makes it an excellent model for studying the chemistry of heterocyclic compounds and ester derivatives. It serves as a key starting material in multi-step syntheses, allowing for the introduction of the thienyl group into larger molecular frameworks. This is particularly important in the development of novel organic materials and potential therapeutic agents where the thiophene moiety is a common pharmacophore. The compound is frequently used in undergraduate and graduate-level organic chemistry research projects to explore reaction mechanisms and synthetic methodologies, thereby contributing to the training of future chemists.
Outlook on Evolving Research Trajectories and Interdisciplinary Connections
The future research trajectories for this compound are poised to expand into more interdisciplinary areas. While its role in traditional organic synthesis will continue, there is growing interest in its application in materials science. Specifically, it can be used as a monomer or a precursor to monomers for the synthesis of thiophene-based polymers and oligomers. These materials are of interest for their potential electronic and optical properties, with applications in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) cells.
In medicinal chemistry, future research is likely to focus on using this compound as a scaffold to design and synthesize new classes of compounds with potential biological activity. The thiophene ring is a well-known bioisostere for the benzene (B151609) ring, and its incorporation into drug candidates can lead to improved pharmacological profiles. The exploration of its derivatives as potential inhibitors of specific enzymes or as ligands for receptors represents a promising avenue for future drug discovery efforts. The convergence of organic synthesis, materials science, and medicinal chemistry will undoubtedly continue to drive innovation in the study and application of this versatile compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-(2-thienyl)butanoate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A plausible route involves catalytic esterification or coupling reactions. For analogous esters like ethyl 4-bromobutanoate, tetrabutylammonium iodide (TBAI) has been used under mild conditions with THF as a solvent and K₂CO₃ as a base, achieving efficient cyclization . Optimization may involve varying catalysts (e.g., enantioselective hydrogenation as in ethyl 2-keto-4-phenylbutanoate synthesis ) or solvent systems. Reaction monitoring via TLC (e.g., Rf = 0.57 in 10% ethyl acetate/hexanes ) and LCMS for conversion rates (~95% purity achievable ) is critical.
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer : Gas chromatography (GC) with columns like DB-Wax or RTX-5 can resolve ester derivatives, with retention indices calibrated against known standards . Mass spectrometry (MS) provides molecular weight confirmation, while NMR (¹H/¹³C) identifies structural features like the thienyl moiety. For enantiopure forms, chiral HPLC or polarimetry may be required, as demonstrated in ethyl (R)-2-hydroxy-4-phenylbutyrate synthesis .
Q. How can researchers ensure the stability of this compound during storage and experimental use?
- Methodological Answer : Store at -20°C in airtight containers to prevent hydrolysis or oxidation, as recommended for similar esters (e.g., ethyl 2-phenylacetoacetate ). Regularly assess purity via GC or LCMS, and avoid exposure to moisture or high temperatures, which degrade ester bonds .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported catalytic efficiencies for this compound synthesis?
- Methodological Answer : Systematically evaluate variables such as catalyst loading (e.g., TBAI in spirononane synthesis ), solvent polarity, and temperature. Use Design of Experiments (DoE) to identify interactions between factors. Compare data with structurally similar compounds (e.g., ethyl 4-(1H-benzo[d]triazol-1-yl)butanoate ) to isolate thienyl-specific effects. Contradictions may arise from impurities in starting materials, so enforce strict QC protocols .
Q. How can computational chemistry predict the reactivity of this compound in nucleophilic acyl substitution or cycloaddition reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions, particularly at the ester carbonyl and thienyl group. For example, the electrophilicity of the carbonyl carbon in ethyl 4-phenyl-2-oxobutanoate was key to its hydrogenation . Software like Gaussian or ORCA can simulate transition states and predict regioselectivity in reactions with nucleophiles.
Q. What role does the thienyl substituent play in the biological or material science applications of this compound?
- Methodological Answer : The thienyl group may enhance π-conjugation in fluorescent derivatives, as seen in isothiazolopyridine esters . For biological studies, its electron-rich structure could interact with microbial enzymes or anticancer targets, akin to 4-(2-fluorophenyl)-4-oxobutanoic acid derivatives . Conduct structure-activity relationship (SAR) studies by synthesizing analogs with varied aryl groups.
Q. How can researchers address discrepancies in spectroscopic data for this compound across different studies?
- Methodological Answer : Standardize instrumentation settings (e.g., NMR solvent, GC temperature program ). Cross-validate with high-purity reference standards and report detailed experimental conditions (e.g., column type for GC ). Collaborate with open-data platforms to share raw spectra, ensuring reproducibility.
Methodological Notes
- Synthesis Optimization : Prioritize green chemistry principles (e.g., catalyst recycling ) to align with sustainable research practices.
- Data Validation : Use multi-technique validation (e.g., GC-MS + NMR) to confirm compound identity, especially for novel derivatives .
- Safety Protocols : Follow SDS guidelines for handling reactive intermediates, such as avoiding ignition sources near volatile esters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
